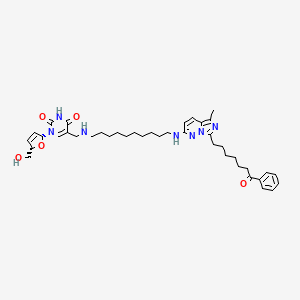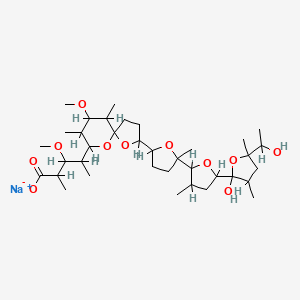
Kijimicin sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kijimicin sodium salt is a polyether antibiotic known for its inhibitory effects on various pathogens, including Toxoplasma gondii and human immunodeficiency virus . This compound is derived from the culture broth of the strain MI215-NF3 and has shown significant potential in both veterinary and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Kijimicin sodium salt is prepared from the culture broth of the strain MI215-NF3 . The process involves isolating the compound from the broth and converting it into its sodium salt form. The detailed synthetic routes and reaction conditions are proprietary and specific to the producing institution.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation of the MI215-NF3 strain, followed by extraction and purification processes to obtain the compound in its sodium salt form . The production process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Kijimicin sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
Kijimicin sodium salt has a wide range of scientific research applications, including:
Chemistry
In chemistry, this compound is used as a model compound for studying polyether antibiotics and their chemical properties .
Biology
In biology, this compound is used to study the effects of polyether antibiotics on various pathogens, including Toxoplasma gondii and human immunodeficiency virus .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent for treating infections caused by Toxoplasma gondii and human immunodeficiency virus .
Industry
In the industry, this compound is used as an anticoccidiostatic agent and feed supplement in veterinary medicine .
Mécanisme D'action
Kijimicin sodium salt exerts its effects by disrupting the mitochondrial membrane potential and generating reactive oxygen species in pathogens such as Toxoplasma gondii . This leads to cellular swelling and the formation of intracellular vacuole-like structures, ultimately inhibiting the growth and invasion of the pathogens . In the case of human immunodeficiency virus, this compound inhibits viral replication by reducing the infectivity of progeny viral particles .
Comparaison Avec Des Composés Similaires
Kijimicin sodium salt is unique among polyether antibiotics due to its broad-spectrum inhibitory effects on various pathogens. Similar compounds include:
Monensin: Another polyether antibiotic with potent activities against coccidian parasites.
Salinomycin: Known for its anticancer properties and inhibitory effects on various pathogens.
Lasalocid: Used as an anticoccidiostatic agent in veterinary medicine.
This compound stands out due to its dual inhibitory effects on both Toxoplasma gondii and human immunodeficiency virus, making it a valuable compound for further research and development .
Propriétés
| 129388-64-3 | |
Formule moléculaire |
C36H61NaO11 |
Poids moléculaire |
692.9 g/mol |
Nom IUPAC |
sodium;4-[2-[5-[5-[2-hydroxy-5-(1-hydroxyethyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C36H62O11.Na/c1-18-16-27(36(40)19(2)17-34(9,47-36)24(7)37)43-31(18)33(8)14-12-25(44-33)26-13-15-35(45-26)23(6)30(42-11)21(4)29(46-35)20(3)28(41-10)22(5)32(38)39;/h18-31,37,40H,12-17H2,1-11H3,(H,38,39);/q;+1/p-1 |
Clé InChI |
UDOHHZKVYJCKFR-UHFFFAOYSA-M |
SMILES canonique |
CC1CC(OC1C2(CCC(O2)C3CCC4(O3)C(C(C(C(O4)C(C)C(C(C)C(=O)[O-])OC)C)OC)C)C)C5(C(CC(O5)(C)C(C)O)C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



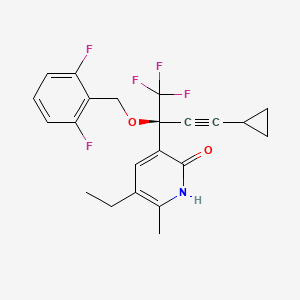
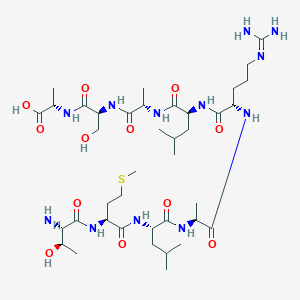
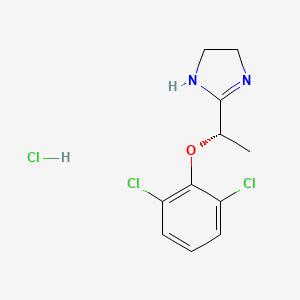
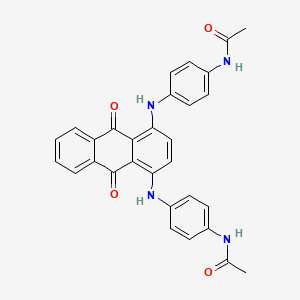
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
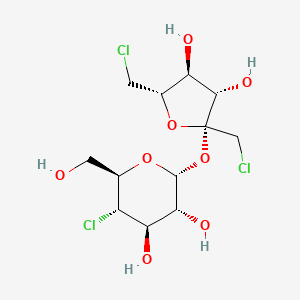
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
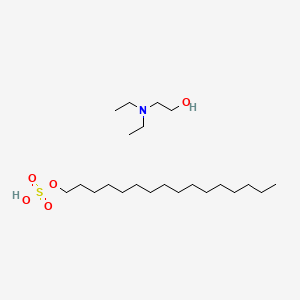
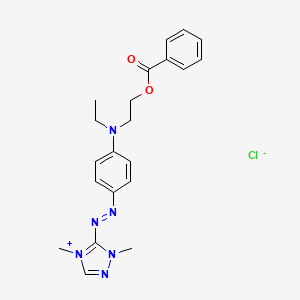
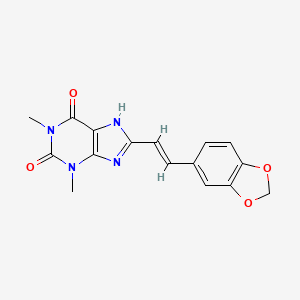
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)
